molecular formula C7H7NO4S B2428802 Methyl 5-formyl-3-methoxy-1,2-thiazole-4-carboxylate CAS No. 2095409-99-5

Methyl 5-formyl-3-methoxy-1,2-thiazole-4-carboxylate

Cat. No.: B2428802
CAS No.: 2095409-99-5
M. Wt: 201.2
InChI Key: SJSYCKNYJJDJMR-UHFFFAOYSA-N
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Description

Methyl 5-formyl-3-methoxy-1,2-thiazole-4-carboxylate is a heterocyclic compound with a thiazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-formyl-3-methoxy-1,2-thiazole-4-carboxylate typically involves the reaction of appropriate thiazole precursors with methoxy and formyl substituents. One common method involves the reaction of 5-formyl-3-methoxy-1,2-thiazole with methyl chloroformate under basic conditions to yield the desired ester .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-formyl-3-methoxy-1,2-thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl 5-formyl-3-methoxy-1,2-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

Methyl 5-formyl-3-methoxy-1,2-thiazole-4-carboxylate is a thiazole derivative that has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the compound’s biological activity based on diverse research findings, including synthesis methods, biological evaluations, and structure-activity relationships (SAR).

Chemical Structure and Synthesis

This compound features a thiazole ring, which is known for its versatile biological properties. The synthesis of this compound typically involves the reaction of appropriate thiazole precursors with formylating agents and methoxy groups. Various synthetic pathways have been reported in literature, emphasizing the importance of substituents on the thiazole ring to enhance biological activity .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxicity. For instance, in vitro studies have shown that similar thiazole compounds exhibit IC50 values ranging from 1 µM to 10 µM against human lung carcinoma (A549), breast carcinoma (MCF-7), and hepatocellular carcinoma (HEPG-2) cells .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell LineIC50 (µM)
Methyl 5-formyl-3-methoxy...A5492.85
Methyl 5-formyl-3-methoxy...MCF-72.98
Methyl 5-formyl-3-methoxy...HEPG-22.53
DoxorubicinA5493.26
DoxorubicinMCF-74.15

These results indicate that this compound may possess comparable or superior anticancer activity relative to traditional chemotherapeutics like Doxorubicin.

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives have also been extensively studied. Compounds similar to this compound have shown effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds typically range from 15 µM to 30 µM .

Table 2: Antimicrobial Activity of Thiazole Derivatives

CompoundBacterial StrainMIC (µM)
Methyl 5-formyl-3-methoxy...Staphylococcus aureus15
Methyl 5-formyl-3-methoxy...Escherichia coli20
KanamycinStaphylococcus aureus31.25

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of electron-donating groups such as methoxy at specific positions on the thiazole ring enhances its reactivity and binding affinity to biological targets .

Key Findings from SAR Studies

  • Positioning of Substituents : The placement of methoxy and formyl groups significantly influences the compound's activity.
  • Thiazole Ring Modifications : Variations in the thiazole structure can lead to different levels of cytotoxicity and antimicrobial efficacy.
  • Hydrophobic Interactions : Molecular docking studies suggest that hydrophobic interactions play a crucial role in the binding affinity of these compounds to their targets .

Case Studies

Several case studies have documented the therapeutic potential of thiazole derivatives:

  • Case Study on Anticancer Efficacy : A study involving a series of thiazole derivatives demonstrated that modifications at the C5 position could enhance anticancer properties significantly compared to unmodified compounds .
  • Antimicrobial Efficacy Evaluation : Research indicated that certain thiazoles exhibited potent antibacterial effects against resistant strains of bacteria, suggesting their potential use as alternative antibiotics .

Properties

IUPAC Name

methyl 5-formyl-3-methoxy-1,2-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4S/c1-11-6-5(7(10)12-2)4(3-9)13-8-6/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSYCKNYJJDJMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NSC(=C1C(=O)OC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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